molecular formula C24H23N3O2 B3855734 2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE

2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE

Cat. No.: B3855734
M. Wt: 385.5 g/mol
InChI Key: TYKIMQVEOSKNRK-NLRVBDNBSA-N
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Description

2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its diphenyl groups and hydrazinecarbonyl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE typically involves the reaction of diphenylacetic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of diphenylacetic acid with hydrazinecarboxamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the diphenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE is unique due to its combination of diphenyl groups and hydrazinecarbonyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-18(19-11-5-2-6-12-19)26-27-22(28)17-25-24(29)23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,23H,17H2,1H3,(H,25,29)(H,27,28)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKIMQVEOSKNRK-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE
Reactant of Route 2
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2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE
Reactant of Route 3
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2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE
Reactant of Route 4
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2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE
Reactant of Route 5
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2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE

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